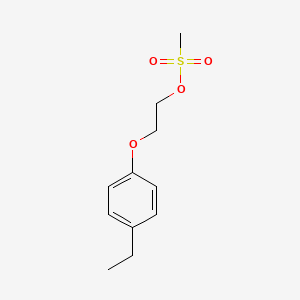

2-(4-Ethylphenoxy)ethyl methanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Ethylphenoxy)ethyl methanesulfonate is an organic compound with the molecular formula C11H16O4S It is a derivative of methanesulfonic acid and is characterized by the presence of an ethylphenoxy group attached to an ethyl methanesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenoxy)ethyl methanesulfonate typically involves the reaction of 4-ethylphenol with ethylene oxide to form 2-(4-ethylphenoxy)ethanol. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or another suitable organic solvent

Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized conditions to ensure high yield and purity. The reaction parameters are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenoxy)ethyl methanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The phenoxy group can undergo reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Products include substituted ethers, thioethers, and amines.

Oxidation: Products include aldehydes, carboxylic acids, and ketones.

Reduction: Products include reduced phenoxy derivatives.

Scientific Research Applications

2-(4-Ethylphenoxy)ethyl methanesulfonate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenoxy)ethyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This can result in the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Ethyl methanesulfonate: A simpler alkylating agent with similar reactivity but lacking the phenoxy group.

2-(4-Methylphenoxy)ethyl methanesulfonate: Similar structure but with a methyl group instead of an ethyl group.

2-(4-Chlorophenoxy)ethyl methanesulfonate: Contains a chlorine atom instead of an ethyl group, leading to different reactivity and applications.

Uniqueness

2-(4-Ethylphenoxy)ethyl methanesulfonate is unique due to the presence of the ethylphenoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be suitable.

Biological Activity

2-(4-Ethylphenoxy)ethyl methanesulfonate is a synthetic compound that has garnered attention for its biological activity, particularly in the context of mutagenesis and potential pharmaceutical applications. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

The compound is characterized by the presence of an ethylphenoxy group, which influences its reactivity and biological interactions. The synthesis typically involves the reaction of 4-ethylphenol with ethylene oxide to produce 2-(4-ethylphenoxy)ethanol, followed by reaction with methanesulfonyl chloride in the presence of a base like triethylamine.

Synthesis Overview

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | 4-Ethylphenol + Ethylene Oxide | Room temperature to 50°C | 2-(4-Ethylphenoxy)ethanol |

| 2 | 2-(4-Ethylphenoxy)ethanol + Methanesulfonyl Chloride | Organic solvent (e.g., dichloromethane) | This compound |

The primary mechanism of action of this compound is through alkylation. The methanesulfonate group can undergo nucleophilic attack, leading to covalent modifications of biomolecules such as proteins and nucleic acids. This interaction can disrupt normal cellular functions and induce mutagenesis .

Mutagenicity and Genotoxicity

Research indicates that compounds similar to ethyl methanesulfonate (EMS), including this compound, exhibit significant mutagenic properties. EMS is known to induce mutations through alkylation at DNA bases, particularly at the N7 position of guanine, leading to GC-to-AT transitions and other genetic alterations .

Key Findings:

- Alkylation Sites: Primarily affects nitrogen positions in DNA bases but also modifies oxygen atoms in nucleotides.

- Types of Mutations Induced: Includes base-pair substitutions, insertions, deletions, and chromosomal breakage .

Case Studies

-

Plant Mutagenesis: A study investigated the effects of EMS on wheat embryos. Different concentrations (0.1% to 0.4%) and treatment durations (2 to 8 hours) were tested for their impact on callus formation and regeneration efficiency. The optimal condition was found at 0.1% concentration for 8 hours, indicating significant effects on plant regeneration parameters .

Treatment Duration (h) Concentration (%) Callus Formation Rate (%) 2 0.1 95.60 8 0.1 99.00 6 0.3 96.50 - Animal Studies: In mammalian models, EMS has been shown to increase tumor incidence without significantly affecting lifespan. The compound's ability to induce chromosomal aberrations suggests a role in carcinogenesis .

Applications in Research

The unique properties of this compound make it valuable in various fields:

Properties

IUPAC Name |

2-(4-ethylphenoxy)ethyl methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4S/c1-3-10-4-6-11(7-5-10)14-8-9-15-16(2,12)13/h4-7H,3,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQAPOPYQLCCIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCOS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.